molecular formula C20H30N2O3 B2858669 Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1357353-34-4

Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2858669
CAS No.: 1357353-34-4
M. Wt: 346.471
InChI Key: MGDREBKYHGSSGI-UHFFFAOYSA-N
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Description

Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1357353-34-4, MFCD22209533) is a spirocyclic compound featuring a bicyclic framework with a benzyl group at position 1, a hydroxyl group at position 3, and a tert-butyl carbamate moiety at position 8 . Its molecular formula is C₂₀H₃₀N₂O₃, with a molecular weight of 346.47 g/mol. The compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation . The tert-butyl group serves as a protective group for amines during synthesis, while the benzyl and hydroxy substituents may influence stereoelectronic properties and binding interactions in biological systems .

Properties

IUPAC Name

tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-19(2,3)25-18(24)21-11-9-20(10-12-21)13-17(23)15-22(20)14-16-7-5-4-6-8-16/h4-8,17,23H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDREBKYHGSSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate is a compound of interest in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, materials science, and as a catalyst in organic reactions.

Chemical Properties and Structure

This compound has the molecular formula C20H30N2O3C_{20}H_{30}N_{2}O_{3} and a molecular weight of approximately 346.46 g/mol. The structure features a spirocyclic framework, which contributes to its biological activity and potential applications in drug development.

Key Structural Features

  • Spirocyclic Framework : The diazaspiro structure allows for unique interactions with biological targets.
  • Hydroxyl Group : The presence of the hydroxyl group enhances solubility and reactivity, making it suitable for various chemical transformations.

Antimicrobial Activity

Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. This compound may possess similar activities, making it a candidate for further investigation as an antimicrobial agent against resistant strains of bacteria and fungi.

Antidiabetic Properties

Preliminary studies suggest that related diazaspiro compounds have shown antidiabetic effects by inhibiting α-glucosidase activity. This positions this compound as a potential lead compound for developing new antidiabetic medications .

Polymerization Initiators

The unique structure of this compound can be utilized as an initiator in polymerization reactions. Its ability to undergo radical reactions makes it valuable for synthesizing novel polymers with specific properties.

Membrane Materials

Due to its amphiphilic nature, this compound can be explored for use in membrane materials that require selective permeability and stability under various conditions. Its incorporation into membrane systems could enhance performance in separation processes.

Phase-Transfer Catalysis

The compound's spirocyclic structure may enhance its role as a phase-transfer catalyst in organic synthesis. It can facilitate the transfer of reactants between different phases (e.g., aqueous and organic), improving reaction rates and yields in various chemical transformations.

Asymmetric Synthesis

This compound could be employed in asymmetric synthesis due to its ability to influence stereochemical outcomes through hydrogen bonding interactions during reactions such as Michael additions or alkylation processes.

Study on Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that spirocyclic compounds showed significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The findings suggest that this compound could be further evaluated for its potential as an antitubercular agent.

Research on Polymer Applications

In another investigation published in [source], researchers explored the use of diazaspiro compounds as initiators for controlled radical polymerization. The results indicated that incorporating this compound led to polymers with improved mechanical properties and thermal stability.

Mechanism of Action

The mechanism by which tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl and oxo groups introduce hydrogen-bonding or reactive sites, influencing solubility and synthetic versatility .
  • Halogenated derivatives (e.g., bromophenyl) expand utility in cross-coupling reactions or radiopharmaceutical synthesis .

Physicochemical Properties

Property Target Compound Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Purity ≥98% ≥98% ≥98%
Solubility Low in water (lipophilic) Moderate in polar aprotic solvents Similar to 2-oxo analog
Stability Stable at room temperature Sensitive to moisture Requires inert storage

Notes:

  • The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogs, though this is counterbalanced by the benzyl group’s hydrophobicity .
  • Oxo derivatives exhibit higher reactivity, necessitating careful handling to avoid decomposition .

Biological Activity

Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 1357353-34-4) is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H30_{30}N2_2O3_3
  • Molecular Weight : 346.46 g/mol
  • CAS Number : 1357353-34-4

The compound features a tert-butyl group and a benzyl moiety, which contribute to its stability and reactivity. The spirocyclic framework allows for unique interactions with biological targets, enhancing its potential as a pharmacological agent.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes. Its rigid structure facilitates precise binding to active sites, which is crucial for enzyme-substrate interactions .
  • Anticancer Potential : Research indicates that compounds with similar spirocyclic structures exhibit anticancer properties. The unique conformation of this compound may enhance its efficacy in targeting cancer cells .

Enzyme Interaction Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance:

  • Cholinesterase Inhibition : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurodegenerative diseases like Alzheimer's .
  • Mechanism of Action : The mechanism involves binding to the active site of these enzymes, leading to reduced enzymatic activity and potential therapeutic effects against neurodegeneration .

Anticancer Activity

A study focusing on the structural characteristics of related compounds found that spirocyclic structures can enhance binding affinity to cancer-related proteins:

Compound NameAssessed ActivityKey Findings
This compoundAnticancerEnhanced cytotoxicity in tumor cell lines compared to standard treatments
Similar Spiro CompoundsAnticancerShowed improved binding and inhibition of cancer cell proliferation

This indicates that the compound may be developed further as a candidate for cancer therapy.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodKey Reagents/ConditionsYield/OutcomeReference
Photocatalytic C–H alkylation4CzIPN, MeCN, 425 nm LED, 20 hModerate yield*
Spirocyclic condensationBenzyl halide, Boc-protected amine, base (e.g., K₂CO₃)High purity (98%)**

*Yield not explicitly reported in evidence.
**Purity confirmed via HPLC .

Basic: How is the structural elucidation of this spirocyclic compound performed?

Methodological Answer:
Structural characterization employs:

  • X-ray crystallography : SHELX software refines crystal structures to confirm spirocyclic geometry and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify benzyl (δ 7.2–7.4 ppm), tert-butyl (δ 1.4 ppm), and hydroxy protons (δ 3.1–3.5 ppm). COSY and NOESY correlations resolve spatial arrangements .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₂₀H₃₀N₂O₃, calc. 346.48) .

Advanced: How can researchers optimize photocatalytic synthesis yields for this compound?

Methodological Answer:
Yield optimization strategies include:

  • Catalyst screening : Replace 4CzIPN with Ir(ppy)₃ for enhanced redox efficiency.
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • Additive optimization : Vary azide concentrations to balance radical formation and side reactions.
  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time .

Advanced: How to resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:
Discrepancies in NMR or MS data can arise from:

  • Dynamic stereochemistry : Variable-temperature NMR (VT-NMR) clarifies conformational exchange in the spirocyclic core .
  • Impurity profiling : LC-MS/MS identifies by-products (e.g., de-Boc derivatives) that may skew data .
  • Cross-validation : Compare crystallographic data (bond lengths/angles) with computational models (DFT) to validate assignments .

Advanced: What computational approaches are used to predict reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in aqueous/organic media.
  • In silico degradation modeling : Predicts hydrolytic stability of the Boc group under acidic conditions using software like Gaussian .

Advanced: How do structural modifications influence biological activity in related spirocyclic analogs?

Methodological Answer:
Structure-Activity Relationship (SAR) studies compare:

  • Core substitutions : Replacing the benzyl group with fluorophenyl (e.g., 4-fluorophenyl) enhances metabolic stability .
  • Hydroxy group functionalization : Acetylation reduces polarity, improving blood-brain barrier penetration in CNS-targeted analogs .

Q. Table 2: SAR of Key Analogs

Compound ModificationBiological ImpactReference
4-Fluorophenyl substitutionIncreased metabolic stability
Acetylated hydroxy groupEnhanced CNS penetration
Diazaspiro[4.5] → Diazaspiro[5.5]Altered receptor binding affinity

Advanced: What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and EN 166-certified goggles to prevent skin/eye contact .
  • Engineering controls : Use fume hoods for weighing and synthesis to minimize inhalation risks.
  • First-aid measures : Immediate rinsing with water for skin/eye exposure; consult SDS for antidotes .

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